(5-Methylmorpholin-2-yl)methanol hydrochloride
Description
(5-Methylmorpholin-2-yl)methanol hydrochloride is a morpholine derivative featuring a methyl group at the 5-position of the six-membered morpholine ring and a methanol (-CH2OH) substituent at the 2-position.
Properties
CAS No. |
1956369-21-3 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(5-methylmorpholin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-4-9-6(3-8)2-7-5;/h5-8H,2-4H2,1H3;1H |
InChI Key |
ANHSOVKVDCYFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CN1)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Methylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary amines.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce secondary amines .
Scientific Research Applications
(5-Methylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Methylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between (5-Methylmorpholin-2-yl)methanol hydrochloride and analogous compounds:
*Calculated based on morpholine backbone and substituents.
Key Observations:
Ring Structure :
- Morpholine vs. Pyrrolidine : The morpholine ring (6-membered, with one oxygen and one nitrogen) offers distinct electronic and steric properties compared to pyrrolidine (5-membered, one nitrogen). Morpholine derivatives often exhibit improved solubility due to the oxygen atom .
- Substituent Position : The 5-methyl group in the target compound vs. 4-methyl in (4-methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride alters steric hindrance and reactivity .
Functional Groups: Methanol (-CH2OH): Present in the target compound and its pyrrolidine analog, this group enables hydrogen bonding and derivatization (e.g., esterification). Sulfonyl Chloride (-SO2Cl): In (4-methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride, this group confers high reactivity for nucleophilic substitution, unlike the methanol group . Hydrochloride Role: In L-tyrosine methyl ester hydrochloride, the Cl− anion participates in N–H···Cl and O–H···Cl hydrogen bonds, stabilizing crystal structures. Similar interactions are expected in the target compound .
Physicochemical and Application-Based Comparisons
Solubility and Stability
- The hydrochloride salt in this compound likely improves aqueous solubility compared to non-salt forms, analogous to [(2R,5R)-5-methylpyrrolidin-2-yl]methanol HCl .
- The sulfonyl chloride derivative exhibits lower stability under humid conditions due to its reactivity, whereas the methanol group in the target compound may offer better storage stability .
Biological Activity
(5-Methylmorpholin-2-yl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₅ClN₂O. The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with a methyl group at the 5-position and a hydroxymethyl group attached to the nitrogen atom. This structure enhances its solubility and stability, making it suitable for various pharmaceutical applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as:
- Antimicrobial Agent : Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth suggests potential use in treating infections.
- Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective properties, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Interaction studies reveal that the compound has a strong binding affinity to various biological targets, which may enhance its pharmacological effects.
- Cellular Accumulation : Research into the cellular uptake mechanisms suggests that the compound can effectively penetrate cell membranes, facilitating its action within cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Methylmorpholine | Similar morpholine structure | Different solubility properties |
| Morpholine | Base structure without substituents | Lacks methyl and hydroxymethyl groups |
| (4-Hydroxybutyl)morpholine | Hydroxyl group on a butyl chain | Potentially different biological activities |
The specific combination of functional groups in this compound enhances both its solubility and reactivity compared to these similar compounds, contributing to its distinct biological activities.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). The Minimum Inhibitory Concentration (MIC) values indicated robust antibacterial properties, suggesting its potential as a therapeutic agent in combating resistant bacterial strains .
Neuroprotective Potential
Further investigations into the neuroprotective effects revealed that compounds structurally related to this compound exhibited protective effects on neuronal cells under oxidative stress conditions. These findings are promising for future applications in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
